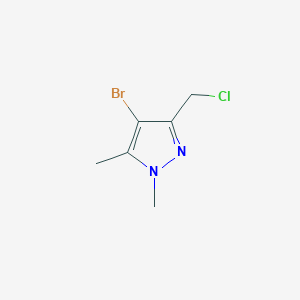
(2S)-2-amino-2-(4-bromothiophen-2-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-amino-2-(4-bromothiophen-2-yl)propanoic acid: is an organic compound that belongs to the class of amino acids It features a brominated thiophene ring attached to the alpha carbon of the amino acid structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-amino-2-(4-bromothiophen-2-yl)propanoic acid typically involves the bromination of thiophene followed by coupling with an amino acid derivative. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a brominated thiophene with an amino acid derivative in the presence of a palladium catalyst .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions followed by purification steps to isolate the desired product. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The thiophene ring can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to form the corresponding thiophene derivative.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas is commonly used.
Substitution: Nucleophiles like sodium azide or thiourea can be used under mild conditions.
Major Products:
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Thiophene derivatives without the bromine atom.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique electronic properties.
Materials Science: It can be incorporated into polymers to enhance their electronic properties.
Biology:
Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine:
Drug Development: Its unique structure makes it a potential candidate for the development of new pharmaceuticals, particularly in targeting specific enzymes or receptors.
Industry:
Sensors: The compound can be used in the development of chemical sensors due to its sensitivity to environmental changes.
Mechanism of Action
The mechanism of action of (2S)-2-amino-2-(4-bromothiophen-2-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated thiophene ring can interact with the active site of enzymes, inhibiting their activity. This interaction can disrupt normal biochemical pathways, leading to the desired therapeutic or biochemical effect .
Comparison with Similar Compounds
- 2-amino-2-(4-chlorothiophen-2-yl)propanoic acid
- 2-amino-2-(4-fluorothiophen-2-yl)propanoic acid
- 2-amino-2-(4-iodothiophen-2-yl)propanoic acid
Comparison:
- Uniqueness: The presence of the bromine atom in (2S)-2-amino-2-(4-bromothiophen-2-yl)propanoic acid provides unique electronic properties that can enhance its reactivity and binding affinity compared to its chloro, fluoro, and iodo counterparts.
- Reactivity: The bromine atom can participate in a wider range of substitution reactions, making it more versatile for synthetic applications.
- Applications: The unique properties of the brominated compound make it more suitable for specific applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C7H8BrNO2S |
|---|---|
Molecular Weight |
250.12 g/mol |
IUPAC Name |
(2S)-2-amino-2-(4-bromothiophen-2-yl)propanoic acid |
InChI |
InChI=1S/C7H8BrNO2S/c1-7(9,6(10)11)5-2-4(8)3-12-5/h2-3H,9H2,1H3,(H,10,11)/t7-/m1/s1 |
InChI Key |
PSXSRGCWALMHHV-SSDOTTSWSA-N |
Isomeric SMILES |
C[C@@](C1=CC(=CS1)Br)(C(=O)O)N |
Canonical SMILES |
CC(C1=CC(=CS1)Br)(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


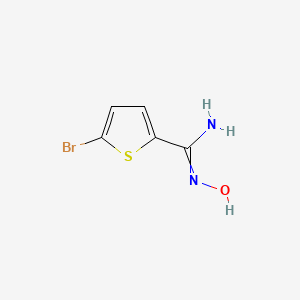
![rac-benzyl (1R,2S,4S)-2-(bromomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B11822719.png)
![N-methyl-N-[(1S)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),4,6,9,16,18,20,22-decaen-7-amine](/img/structure/B11822723.png)
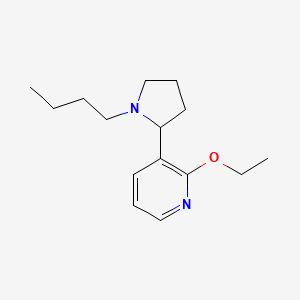
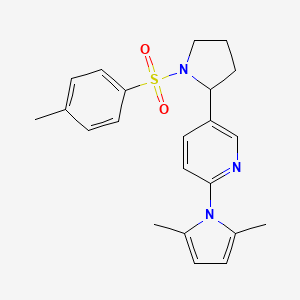
![3-[4-(4-Bromopyrazol-1-yl)-3-fluorophenyl]prop-2-enoic acid](/img/structure/B11822734.png)
![rac-(1R,6S,7R)-7-bromobicyclo[4.1.0]heptane-1-carboxylic acid](/img/structure/B11822753.png)

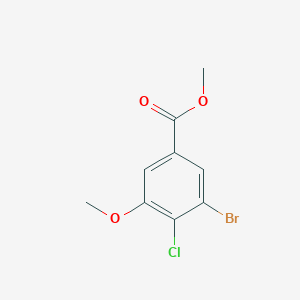

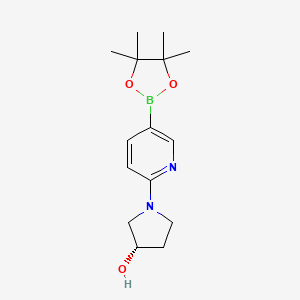
![3-[5-(4-bromophenyl)thiophen-2-yl]prop-2-enoic acid](/img/structure/B11822779.png)
